![molecular formula C19H16F3N5O4 B2898781 Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate CAS No. 861210-43-7](/img/structure/B2898781.png)
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C19H16F3N5O4 and its molecular weight is 435.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been associated with neuroprotection and antileishmanial and antimalarial activities . These compounds may interact with specific enzymes or receptors to exert their effects.
Mode of Action
Similar triazole-pyrimidine compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound might interact with its targets to modulate these cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could potentially inhibit ER stress and the NF-kB inflammatory pathway . In the context of antileishmanial and antimalarial activities, the compound might interfere with the life cycle of the parasites or their interaction with the host .
Pharmacokinetics
The molecular formula of the compound is c19h16f3n5o4 , which suggests that it is a relatively large and complex molecule. This could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , as well as antileishmanial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O4/c1-3-30-16(28)14-15(17(29)31-4-2)27(26-25-14)18-23-12(11-8-6-5-7-9-11)10-13(24-18)19(20,21)22/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIJFFMHZEXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide](/img/structure/B2898699.png)
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2898701.png)
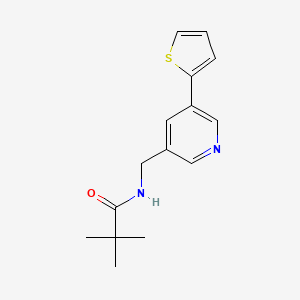
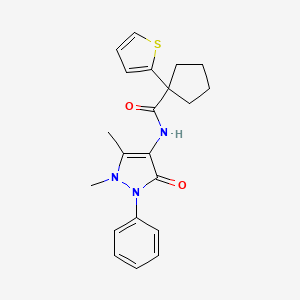
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2898708.png)
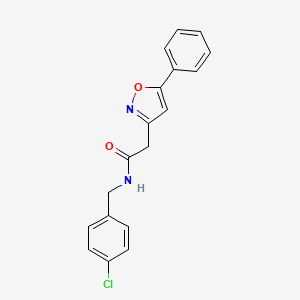
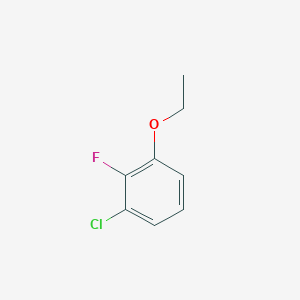
![N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2898715.png)
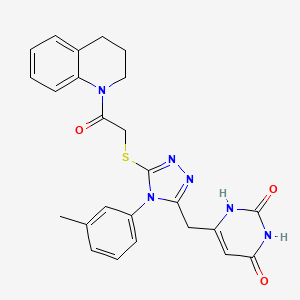
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2898717.png)
![2-(5-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine](/img/structure/B2898719.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2898720.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2898721.png)
